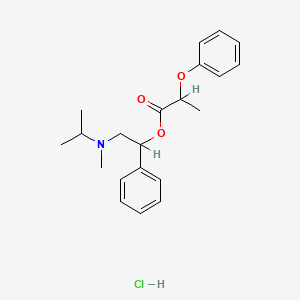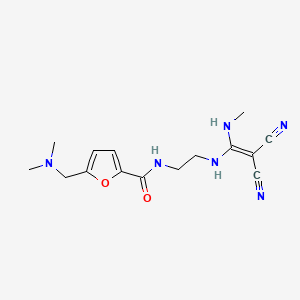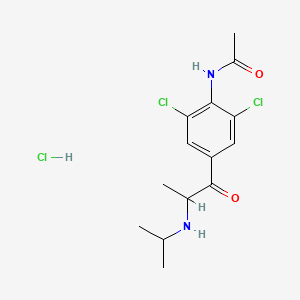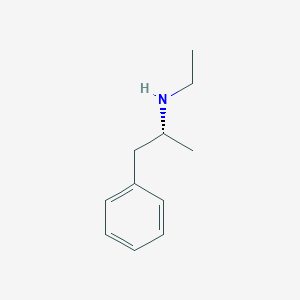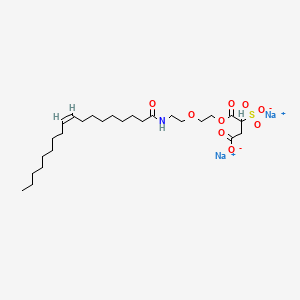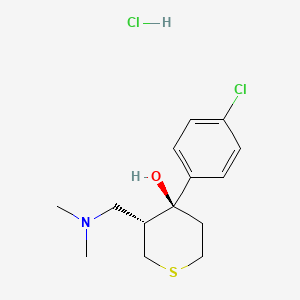
2H-Thiopyran-4-ol, tetrahydro-4-(4-chlorophenyl)-3-((dimethylamino)methyl)-, hydrochloride, trans-(+-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Thiopyran-4-ol, tetrahydro-4-(4-chlorophenyl)-3-((dimethylamino)methyl)-, hydrochloride, trans-(±)- is a complex organic compound that belongs to the class of thiopyrans. This compound is characterized by the presence of a thiopyran ring, a chlorophenyl group, and a dimethylamino methyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thiopyran-4-ol, tetrahydro-4-(4-chlorophenyl)-3-((dimethylamino)methyl)-, hydrochloride, trans-(±)- typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiopyran Ring: The thiopyran ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction using a chlorinated aromatic compound.
Addition of the Dimethylamino Methyl Group: The dimethylamino methyl group is added through a nucleophilic substitution reaction.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Thiopyran-4-ol, tetrahydro-4-(4-chlorophenyl)-3-((dimethylamino)methyl)-, hydrochloride, trans-(±)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like sodium hydroxide or halogenating agents are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2H-Thiopyran-4-ol, tetrahydro-4-(4-chlorophenyl)-3-((dimethylamino)methyl)-, hydrochloride, trans-(±)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2H-Thiopyran-4-ol, tetrahydro-4-(4-chlorophenyl)-3-((dimethylamino)methyl)-, hydrochloride, trans-(±)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiopyran Derivatives: Compounds with similar thiopyran ring structures.
Chlorophenyl Compounds: Compounds containing chlorophenyl groups.
Dimethylamino Methyl Compounds: Compounds with dimethylamino methyl groups.
Uniqueness
2H-Thiopyran-4-ol, tetrahydro-4-(4-chlorophenyl)-3-((dimethylamino)methyl)-, hydrochloride, trans-(±)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
119581-15-6 |
|---|---|
Molekularformel |
C14H21Cl2NOS |
Molekulargewicht |
322.3 g/mol |
IUPAC-Name |
(3R,4S)-4-(4-chlorophenyl)-3-[(dimethylamino)methyl]thian-4-ol;hydrochloride |
InChI |
InChI=1S/C14H20ClNOS.ClH/c1-16(2)9-12-10-18-8-7-14(12,17)11-3-5-13(15)6-4-11;/h3-6,12,17H,7-10H2,1-2H3;1H/t12-,14+;/m0./s1 |
InChI-Schlüssel |
DCSIAMGOAKTRLU-DSHXVJGRSA-N |
Isomerische SMILES |
CN(C)C[C@H]1CSCC[C@]1(C2=CC=C(C=C2)Cl)O.Cl |
Kanonische SMILES |
CN(C)CC1CSCCC1(C2=CC=C(C=C2)Cl)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


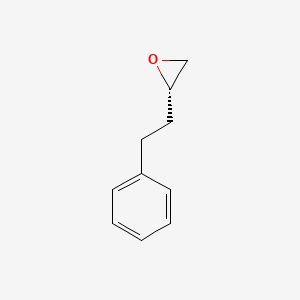


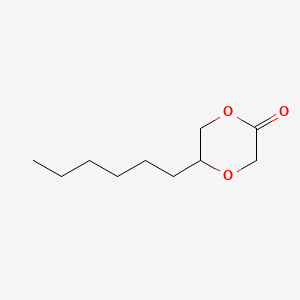

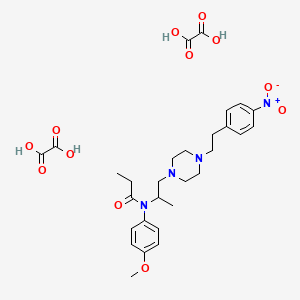
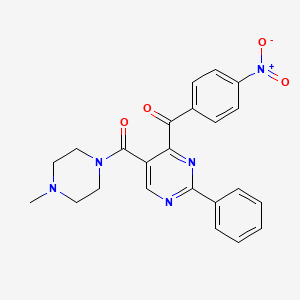
![[3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12761017.png)
